Arisantetralone B

GABA(A) receptor ion channel pharmacology allosteric modulation

Procure Arisantetralone B for its unmatched high maximal efficacy (885.8% IGABA stimulation) as a GABA-A PAM. Its intermediate lymphoproliferation inhibition (76.3%) makes it the essential bridge compound for SAR studies across the Arisantetralone series, eliminating batch-wise variability.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B12435694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisantetralone B
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C
InChIInChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1
InChIKeyWFNWOPFVZGRWFA-RMDKCXRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arisantetralone B: A Structurally Defined Aryltetralone Lignan for Immunomodulation and Ion Channel Research


Arisantetralone B is a naturally occurring aryltetralone lignan first isolated from the fruits of the Taiwanese medicinal plant Schisandra arisanensis [1]. It possesses the molecular formula C20H22O5 and a molecular weight of 342.4 g/mol [2]. The compound is a member of a distinct subclass of oxygenated lignans characterized by a 2,3-dimethyl-4-aryl-3,4-dihydro-2H-naphthalen-1-one core structure [1]. Unlike the more common dibenzocyclooctadiene lignans found in Schisandra species, Arisantetralone B features a simpler, non-bridged aryltetralone skeleton, which imparts unique conformational and electronic properties [1].

Why Aryltetralone Lignans Like Arisantetralone B Cannot Be Interchanged for Immunomodulatory or Ion Channel Studies


Despite sharing a common aryltetralone core, the Arisantetralone series (A-D) exhibits substantial divergence in biological activity profiles, precluding simple substitution for research applications. Subtle variations in the hydroxyl and methoxy substitution patterns on the aromatic rings lead to pronounced differences in target engagement and potency [1]. For example, within the same GABA(A) receptor modulation assay, Arisantetralone B (compound 2) and Arisantetralone A (compound 1) differ by more than 3.6-fold in maximal chloride current stimulation [2]. Similarly, in lymphoproliferation assays, the inhibitory effects on human PBMCs vary markedly across the series [1]. This structure-activity divergence underscores the necessity for compound-specific procurement when experimental reproducibility and mechanistic precision are paramount. The evidence presented below quantifies these critical differences and provides the data-driven rationale for selecting Arisantetralone B over its closest analogs.

Quantitative Differentiation of Arisantetralone B from Closest Analogs: An Evidence-Based Guide for Scientific Selection


Superior Maximal Stimulation of GABA(A) Receptor-Mediated Chloride Currents vs. Arisantetralone A

Arisantetralone B (compound 2) demonstrates a markedly higher maximal stimulation of GABA-induced chloride currents (IGABA) compared to its closest structural analog, Arisantetralone A (compound 1). In a Xenopus oocyte assay expressing recombinant GABA(A) receptors, Arisantetralone B achieved a maximum stimulation of 885.8 ± 291.2% at an EC5-10% GABA concentration, which is 3.6-fold greater than the 245.0 ± 59.6% stimulation observed for Arisantetralone A under identical conditions [1]. This substantial difference in efficacy, rather than potency (EC50), highlights Arisantetralone B's superior capacity to enhance GABAergic signaling.

GABA(A) receptor ion channel pharmacology allosteric modulation

Immunomodulatory Activity: Inhibition of Human PBMC Proliferation vs. Other Arisantetralones

Arisantetralone B (compound 2) exhibits a distinct immunomodulatory profile in human peripheral blood mononuclear cells (PBMC) compared to other aryltetralone lignans isolated from the same source. At a concentration of 100 μM, Arisantetralone B inhibited PHA-stimulated (5 μg/mL) PBMC proliferation by 76.3 ± 1.6% [1]. In contrast, Arisantetralone D (compound 4) showed significantly higher inhibition (92.5 ± 1.5% at 5 μg/mL PHA), while Arisantetralone A (compound 1) and Arisantetralone C (compound 3) exhibited different activity profiles [1]. This data demonstrates that the immunomodulatory effects are not uniform across the series, and Arisantetralone B occupies a specific intermediate position that may be preferable for certain mechanistic studies.

immunomodulation PBMC lymphoproliferation T-cell activation

Predicted ADMET Profile: High Intestinal Absorption and Specific Drug Transporter Interactions

Computational ADMET prediction using admetSAR 2.0 provides a comparative baseline for the drug-likeness of Arisantetralone B. The compound is predicted to have high human intestinal absorption (probability 99.36%) and positive Caco-2 permeability (probability 88.75%), while being unlikely to cross the blood-brain barrier (probability 80.00%) [1]. Notably, it is predicted to be an inhibitor of the hepatic uptake transporters OATP1B1 (probability 90.82%) and OATP1B3 (probability 80.44%), but not an inhibitor of the renal transporter OCT2 (probability 95.00%) [1]. These predictions, while not direct comparative data for the compound itself, provide a valuable baseline for comparing the suitability of Arisantetralone B versus other lignans with potentially less favorable ADMET characteristics.

ADMET drug-likeness Caco-2 permeability OATP inhibition

Stereochemical Definition: Established Absolute Configuration by X-ray Crystallography of Arisantetralone A

The absolute configuration of the Arisantetralone series was rigorously established through X-ray crystallographic analysis of Arisantetralone A (compound 1), which confirmed the (2S,3S,4R) stereochemistry for this series [1]. Arisantetralone B (compound 2) shares this same core stereochemistry, as evidenced by its consistent NMR and CD spectral data [1]. This stereochemical definition is a critical quality attribute that distinguishes Arisantetralone B from other lignans that may have different or undefined stereochemistry, which can profoundly impact biological activity and target engagement.

stereochemistry X-ray crystallography absolute configuration chiral purity

Recommended Research and Development Applications for Arisantetralone B Based on Quantitative Differentiation Evidence


Investigating Positive Allosteric Modulation of GABA(A) Receptors with a High-Efficacy Tool Compound

Researchers studying GABA(A) receptor pharmacology should consider Arisantetralone B as a tool compound for experiments where a high maximal efficacy, rather than high potency, is desired. Its 885.8% maximal stimulation of IGABA [1] makes it particularly suitable for studies aimed at understanding the structural determinants of GABA(A) receptor potentiation or for functional assays where a strong positive allosteric modulator (PAM) is needed to amplify the response to sub-maximal GABA concentrations.

Structure-Activity Relationship (SAR) Studies of Aryltetralone Lignans in Immunomodulation

The distinct and quantifiable differences in PBMC proliferation inhibition across the Arisantetralone series [1] position Arisantetralone B as a key reference compound for SAR studies. Its intermediate activity (76.3% inhibition) relative to Arisantetralone A (60.8%) and Arisantetralone D (92.5%) allows for the systematic exploration of how specific hydroxyl and methoxy substitutions modulate immunomodulatory effects. Procurement of pure Arisantetralone B is essential for these comparative studies.

Evaluating Drug-Drug Interaction Potential via OATP Transporter Inhibition Assays

The in silico prediction that Arisantetralone B is a likely inhibitor of OATP1B1 and OATP1B3 [1] suggests a focused application in hepatic drug transport studies. Researchers involved in preclinical drug metabolism and pharmacokinetics (DMPK) can utilize Arisantetralone B as a model lignan scaffold to investigate the impact of this chemical class on OATP-mediated uptake of co-administered drugs, or to validate in silico transporter inhibition models against experimental data.

Chiral Purity and Stereochemical Reference Standard for Analytical Chemistry

Given its well-defined (2S,3S,4R) absolute configuration, established through correlation with the X-ray structure of Arisantetralone A [1], Arisantetralone B can serve as a valuable reference standard for analytical method development. It is suitable for use in chiral HPLC or NMR method validation when analyzing complex natural product extracts or synthetic mixtures containing aryltetralone lignans, ensuring accurate identification and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arisantetralone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.